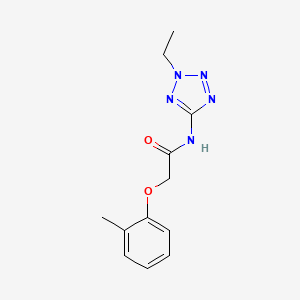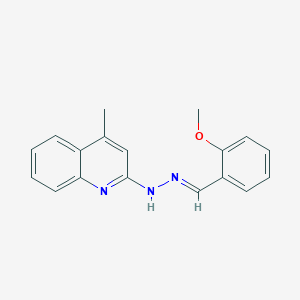
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as PPAC, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a pharmacological tool. PPAC belongs to the class of piperidinecarboxamide derivatives and is known to have a variety of biochemical and physiological effects.
Wirkmechanismus
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide works by binding to specific receptors in the brain, including dopamine receptors and sigma-1 receptors. By binding to these receptors, this compound can modulate the release of certain neurotransmitters, leading to changes in neuronal activity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of dopamine release, regulation of calcium ion channels, and activation of certain signaling pathways. Additionally, this compound has been shown to have anti-inflammatory effects and the ability to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments is its specificity for certain receptors, allowing for more targeted research. However, one limitation is its relatively low potency compared to other pharmacological tools, which may require higher concentrations to achieve desired effects.
Zukünftige Richtungen
There are several potential future directions for research involving N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide. One area of interest is investigating its potential as a treatment for neurological disorders, particularly Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various signaling pathways. Finally, there may be potential for the development of new derivatives of this compound with increased potency and specificity for certain receptors.
Synthesemethoden
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of piperidine with phenylsulfonyl chloride, followed by the addition of phenyl isocyanate. The resulting compound is purified through column chromatography, yielding this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used in various scientific studies as a pharmacological tool due to its ability to bind to specific receptors in the brain. It has been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, this compound has been used in studies investigating the role of certain receptors in drug addiction and withdrawal.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-16-7-3-1-4-8-16)15-11-13-20(14-12-15)24(22,23)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLGVCGMOGITQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5805016.png)
![2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)
![3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805047.png)


![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)




![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![1-(3,3-dimethyl-2-oxobutoxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805119.png)